3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid
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Overview
Description
3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a hydroxy-ethoxy group and an acrylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid typically involves the reaction of 3-(2-Hydroxy-ethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxy-ethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acrylic acid moiety can participate in various biochemical reactions, such as enzyme inhibition or activation . The phenyl ring can interact with hydrophobic regions of proteins, affecting their stability and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid
- 3-[4-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid
- 3-[2-Hydroxy-4-methoxy-phenyl]-acrylic acid
- 3-[2-Hydroxy-5-methoxy-phenyl]-acrylic acid
Uniqueness
3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the hydroxy-ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-6-7-15-10-3-1-2-9(8-10)4-5-11(13)14/h1-5,8,12H,6-7H2,(H,13,14)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAMGDCORZKDJD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCCO)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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